

Physical and chemical properties of Diethyl aluminum chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl aluminum chloride*

Cat. No.: *B8777299*

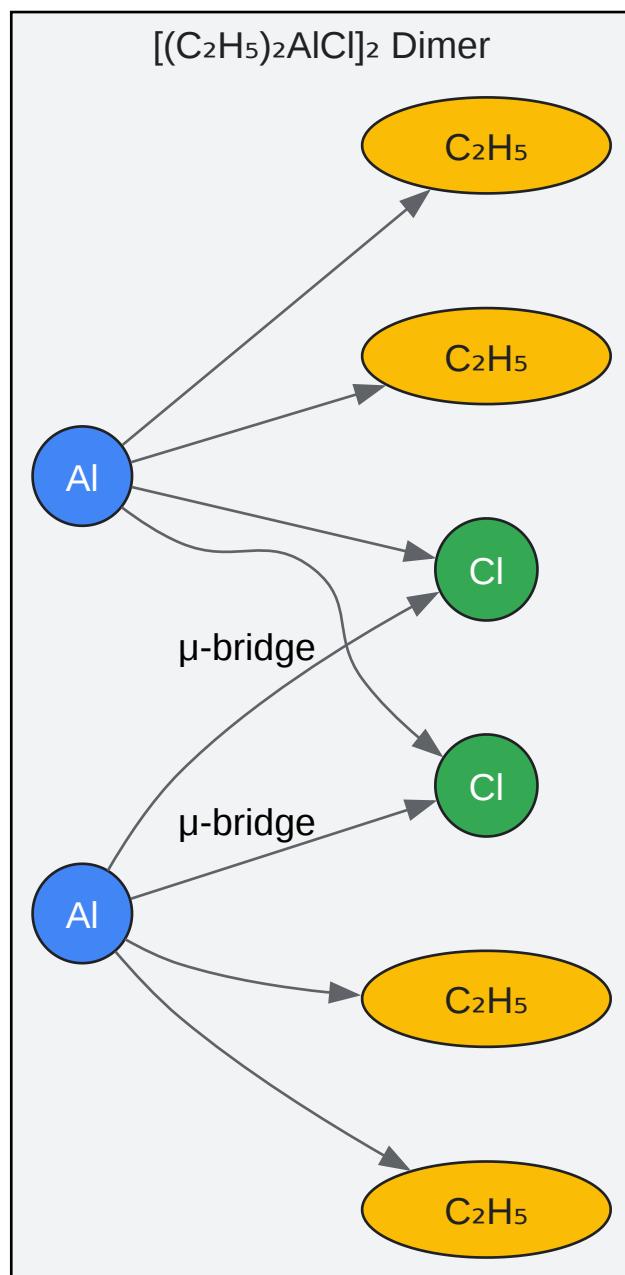
[Get Quote](#)

An In-depth Technical Guide to Diethylaluminum Chloride (DEAC)

Authored by a Senior Application Scientist Introduction: Unveiling the Duality of Diethylaluminum Chloride

Diethylaluminum chloride (DEAC), an organoaluminum compound with the chemical formula $(C_2H_5)_2AlCl$, stands as a cornerstone reagent in modern chemistry.^[1] Often presented by this empirical formula, it primarily exists as a dimer, $[(C_2H_5)_2AlCl]_2$, a structural nuance that dictates much of its reactivity.^[1] This colorless to yellowish liquid is a formidable tool in the hands of researchers and process chemists, prized for its potent Lewis acidity and its critical role as a co-catalyst in the production of polyolefins.^{[1][2][3][4]} However, its utility is intrinsically linked to its hazardous nature; DEAC is pyrophoric, catching fire spontaneously in air, and reacts violently with water.^{[5][6][7][8]}

This guide offers an in-depth exploration of the physical and chemical properties of DEAC, grounded in both theoretical principles and practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals who seek to harness the synthetic power of this reagent while upholding the highest standards of safety and experimental integrity. We will delve into its molecular structure, core reactivity, pivotal applications, and the rigorous protocols required for its safe handling and characterization.


Molecular Structure and Bonding: The Dimeric Core

The chemical behavior of Diethylaluminum Chloride is fundamentally rooted in its structure.

While the monomeric formula $(C_2H_5)_2AlCl$ is often used for simplicity, DEAC predominantly exists as a chlorine-bridged dimer, $[Al_2(C_2H_5)_4Cl_2]$.^[1] This dimeric structure is a key differentiator from trialkylaluminum compounds like triethylaluminum, which feature bridging alkyl groups.

In the DEAC dimer, each aluminum atom is bonded to two terminal ethyl groups and two bridging chlorine atoms.^[1] This arrangement allows each aluminum center to achieve a tetrahedral geometry and satisfy the octet rule, a more stable electronic configuration compared to the electron-deficient nature of trialkylaluminum dimers.^{[1][9]} The bridging chloride ligands are crucial, as they are less sterically demanding and more electronegative than alkyl groups, favoring this structural motif.

Diagram 1: Dimeric Structure of Diethylaluminum Chloride

[Click to download full resolution via product page](#)

Caption: Chlorine atoms form bridging bonds between two tetrahedral aluminum centers.

Physicochemical Properties: A Quantitative Overview

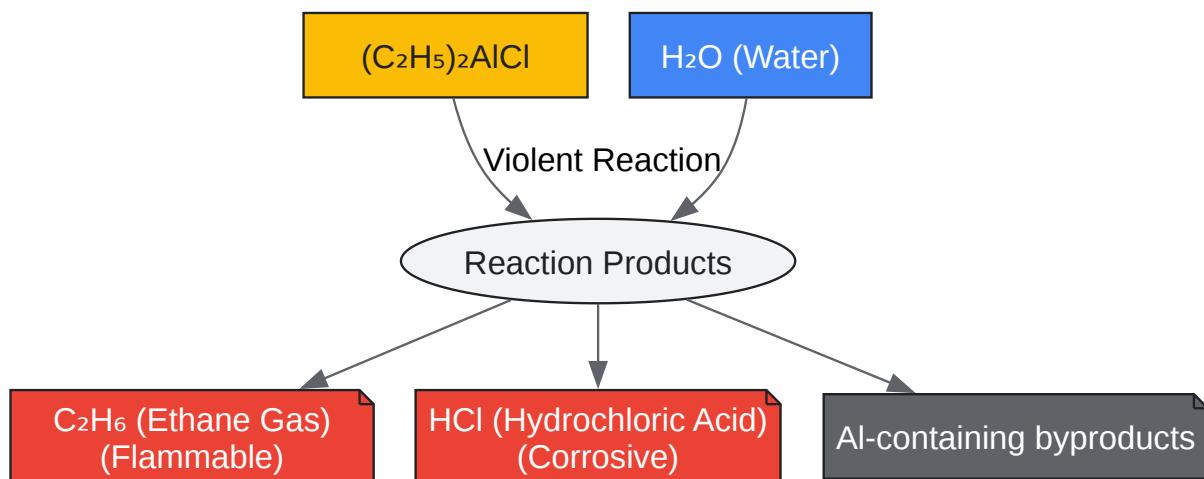
DEAC is typically handled as a solution in hydrocarbon solvents like hexanes, heptane, or toluene, as the neat compound is a waxy solid at low temperatures.[\[1\]](#)[\[5\]](#)[\[10\]](#) Its physical properties are critical for designing experiments, calculating molar quantities, and ensuring safe storage.

Property	Value	Source(s)
Chemical Formula	$C_4H_{10}AlCl$ (monomer) / $C_8H_{20}Al_2Cl_2$ (dimer)	[2] , [1]
CAS Number	96-10-6	[2] , [11]
Molar Mass	120.56 g/mol (monomer) / 241.11 g/mol (dimer)	[7] , [12] , [1]
Appearance	Colorless to yellowish liquid	[2] , [11] , [13]
Density	Approx. 0.961 - 0.967 g/mL at 25 °C (neat)	
Melting Point	-74 °C to -50 °C	[1] , [14] ,
Boiling Point	125-126 °C at 50 mmHg	[1] ,
Vapor Pressure	3 mmHg at 60 °C	[1] ,
Solubility	Soluble in non-polar organic solvents (e.g., hexane, toluene)	[2]
Flash Point	-22 °C (-7.6 °F) (for 1M solution in hexanes)	[5]

Core Reactivity and Chemical Principles

The utility of DEAC stems from several key reactive characteristics. Understanding the causality behind this reactivity is essential for its effective and safe application.

Potent Lewis Acidity


The aluminum center in DEAC is electron-deficient, making it a powerful Lewis acid—a substance that can accept an electron pair.^[3] This property is the driving force behind its use as a catalyst. By coordinating to electron-rich atoms (like oxygen or nitrogen) in a substrate, DEAC activates the molecule towards nucleophilic attack or cycloaddition. This activation lowers the energy barrier of the reaction, often leading to increased reaction rates and enhanced selectivity. This is the core principle behind its use in catalyzing fundamental carbon-carbon bond-forming processes like Diels-Alder and ene reactions.^{[1][3][4]}

Extreme Reactivity with Air and Water

Pyrophoricity: DEAC is pyrophoric, meaning it ignites spontaneously upon contact with air.^{[5][6]} ^[7] This is due to the highly exothermic oxidation of the aluminum-carbon bonds. This extreme reactivity necessitates that all handling and storage be conducted under an inert atmosphere, such as dry nitrogen or argon.^{[5][15]}

Violent Reaction with Water: DEAC reacts violently with water and other protic solvents.^{[2][5]} ^[15] This reaction is highly exothermic and produces flammable ethane gas and corrosive hydrochloric acid, creating a significant fire, explosion, and corrosion hazard.^{[7][11]} The reaction underscores the critical need for strictly anhydrous (water-free) conditions during its use.

Diagram 2: Hydrolysis Reaction of DEAC

[Click to download full resolution via product page](#)

Caption: The hazardous products resulting from the vigorous reaction of DEAC with water.

Incompatibilities

As a strong reducing agent and Lewis acid, DEAC is incompatible with a wide range of chemicals.[\[11\]](#)[\[16\]](#) Violent reactions can occur upon contact with:

- Oxidizing agents (peroxides, nitrates, etc.)[\[11\]](#)
- Acids and Bases[\[11\]](#)[\[16\]](#)
- Alcohols[\[10\]](#)
- Chlorinated solvents like carbon tetrachloride[\[11\]](#)

Key Applications in Synthesis and Catalysis

DEAC's unique reactivity makes it an indispensable tool in both industrial polymerization and fine chemical synthesis.

Ziegler-Natta Polymerization

One of the largest industrial applications of DEAC is as a co-catalyst in Ziegler-Natta polymerization systems for producing polyolefins like polyethylene and polypropylene.[\[1\]](#)[\[4\]](#)[\[17\]](#) [\[18\]](#) In these systems, a transition metal compound (e.g., titanium tetrachloride) is activated by an organoaluminum co-catalyst like DEAC.

Causality of its Role:

- **Alkylation and Activation:** DEAC alkylates the transition metal center, creating the active catalytic sites.
- **Scavenging:** It reacts with and neutralizes impurities (like water) in the reaction medium that would otherwise deactivate the catalyst.
- **Stereochemical Control:** The nature of the co-catalyst can influence the stereochemistry of the resulting polymer, affecting its physical properties like crystallinity and melting point.[\[19\]](#)

The discovery by Karl Ziegler and Giulio Natta that combinations of transition metal halides and organoaluminum compounds could polymerize alkenes at low pressure revolutionized the plastics industry and earned them the Nobel Prize in Chemistry in 1963.[17][18][20]

Lewis Acid Catalysis in Organic Synthesis

In the realm of fine chemical and pharmaceutical synthesis, DEAC is employed as a potent Lewis acid catalyst to promote a variety of reactions.[3]

- Diels-Alder and Ene Reactions: DEAC catalyzes these powerful cycloaddition and group transfer reactions, which are fundamental for constructing complex cyclic molecules.[1][3][4] It activates the dienophile or enophile by coordinating to it, accelerating the reaction and often controlling the stereochemical outcome.
- Strecker Reaction: It can be used as a Lewis acid to promote the synthesis of α -amino nitriles, key precursors to amino acids.
- Chemical Intermediate: DEAC also serves as a foundational building block for synthesizing other, more complex organoaluminum reagents and organometallic compounds.[3][4][16]

Experimental Protocols and Safe Handling

The high reactivity and pyrophoric nature of DEAC demand rigorous and meticulously planned experimental procedures. Failure to adhere to safety protocols can result in fire, explosion, and severe chemical burns.[5][7][15]

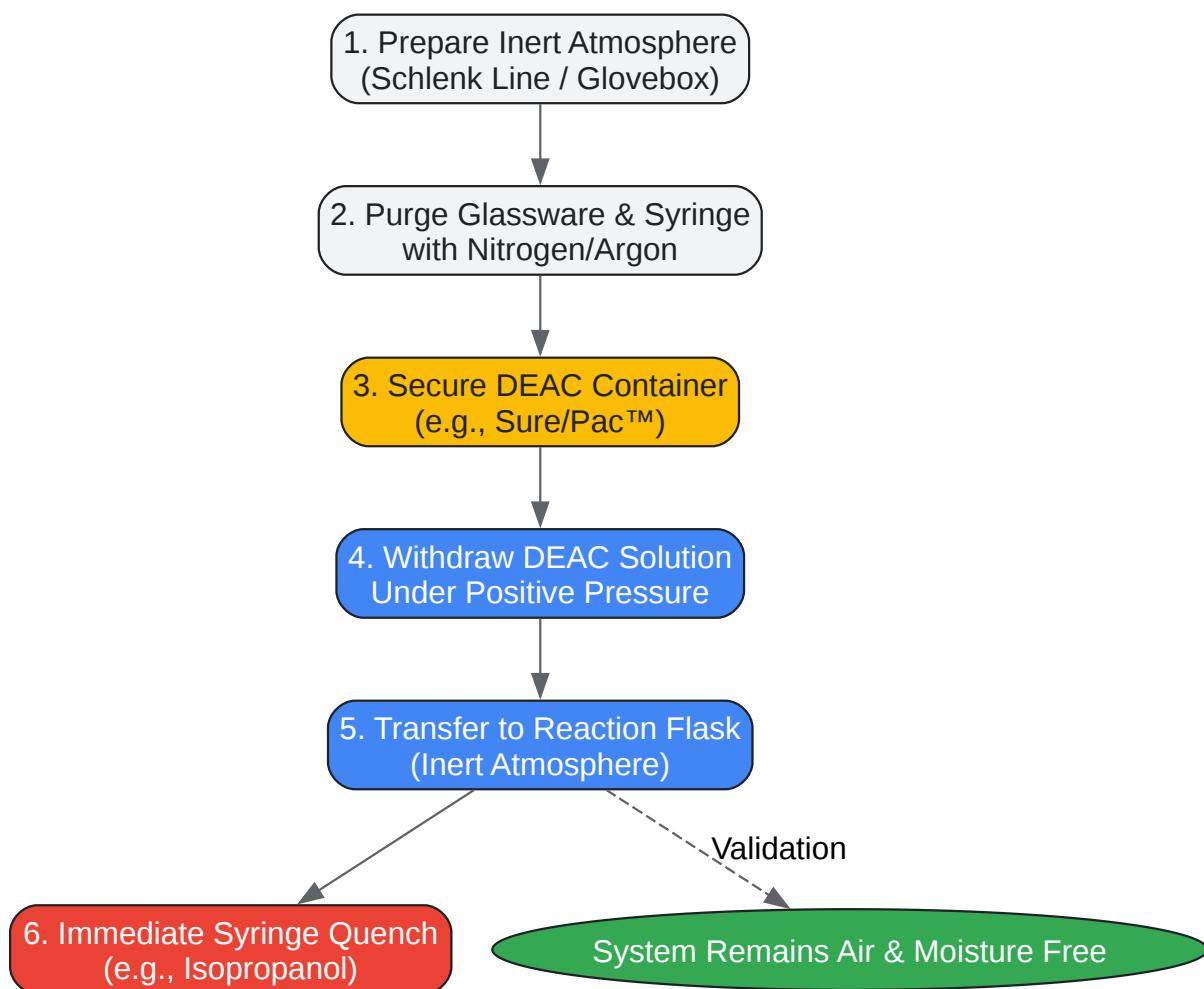
Mandatory Storage and Handling Conditions

- Inert Atmosphere: DEAC must be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon).[10][15] This is typically achieved using a glovebox or Schlenk line techniques.
- Temperature: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.[5][21]
- Container Integrity: Containers, such as Sure/Pac™ cylinders, must be kept tightly sealed and handled with care to prevent physical damage.[15]

Protocol 1: Safe Transfer of DEAC Solution via Syringe

This protocol describes the transfer of a DEAC solution from a Sure/Pac™ cylinder to a reaction flask using Schlenk line techniques. This is a self-validating system as proper execution prevents any exposure to air or moisture.

Prerequisites:


- All glassware must be oven- or flame-dried and cooled under vacuum or an inert atmosphere.
- The user must be fully trained in Schlenk line or glovebox techniques.
- An appropriate dry chemical (Class D) fire extinguisher, sand, or soda ash must be immediately accessible. **DO NOT USE WATER OR CO₂ EXTINGUISHERS.**[\[15\]](#)

Step-by-Step Methodology:

- System Preparation: Assemble the reaction flask, sealed with a rubber septum, and connect it to a Schlenk line. Purge the flask with inert gas by cycling between vacuum and the inert gas supply at least three times.
- Syringe Preparation: Take a clean, dry syringe and needle. Purge it with inert gas by drawing and expelling the gas from the inert manifold several times.
- Container Positioning: Securely clamp the DEAC Sure/Pac™ cylinder in an upright position within a fume hood.
- Pressure Equalization: Ensure the reaction flask is under a positive pressure of inert gas, evidenced by gas outflow through a bubbler.
- Withdrawal: Carefully insert the purged syringe needle through the septum on the DEAC container. Puncture the septum with the needle tip, then open the cylinder valve. Slowly withdraw the desired volume of the DEAC solution. Causality: The positive pressure of inert gas within the cylinder will assist in filling the syringe and prevent air from entering.
- Transfer: Withdraw the needle from the cylinder, which will self-seal. Immediately insert the needle through the septum of the prepared reaction flask.

- Addition: Slowly add the DEAC solution to the reaction flask, typically to a cooled, stirred solution of the substrate. An immediate exotherm or color change may be observed.
- Quenching the Syringe: After transfer, immediately quench any residual DEAC in the syringe by drawing up a non-reactive, high-boiling solvent (like toluene) and then slowly expelling the contents into a separate flask containing isopropanol or another quenching agent behind a blast shield.

Diagram 3: Workflow for Safe DEAC Transfer

[Click to download full resolution via product page](#)

Caption: A self-validating workflow for the safe transfer of pyrophoric reagents.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

- Evacuate: Evacuate all non-essential personnel from the area.[\[15\]](#)
- Isolate: Remove all ignition sources.[\[5\]](#)[\[15\]](#)
- Do Not Use Water: NEVER use water, foam, or halogenated agents on a DEAC spill or fire.[\[15\]](#)
- Containment: Cover the spill with a dry, inert material such as dry sand, soda ash, or lime.[\[15\]](#)
- Collection: Using non-sparking tools, carefully place the absorbed material into a dry, sealed container for disposal.[\[5\]](#)[\[21\]](#)
- Ventilate: Ventilate the area thoroughly after cleanup is complete.[\[15\]](#)

Conclusion

Diethylaluminum chloride is a powerful and versatile organometallic reagent with significant applications ranging from large-scale polymer production to intricate organic synthesis.[\[2\]](#)[\[16\]](#) Its utility is derived from its strong Lewis acidity and its role as an effective polymerization co-catalyst. However, this reactivity is coupled with extreme hazards, including pyrophoricity and violent water reactivity. A comprehensive understanding of its chemical properties, combined with rigorous adherence to safety protocols for handling under inert and anhydrous conditions, is not merely a recommendation but an absolute requirement for any scientist seeking to leverage its synthetic potential. Through careful and informed application, DEAC will continue to be a vital tool in advancing chemical innovation.

References

- New Jersey Department of Health. (n.d.). Hazard Summary: DIETHYLALUMINUM CHLORIDE.
- LookChem. (n.d.). Diethylaluminum Chloride in Organic Synthesis: A Powerful Lewis Acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes.
- Wikipedia. (n.d.). Diethylaluminum chloride.
- Grokikipedia. (n.d.). Ziegler–Natta catalyst.
- Chemchart. (n.d.). Diethylaluminum chloride (96-10-6).
- LookChem. (n.d.). Diethylaluminum Chloride (CAS 96-10-6): Your Premier Catalyst and Intermediate Solution.
- LookChem. (n.d.). Cas 96-10-6,DIETHYLALUMINUM CHLORIDE.
- Wikipedia. (n.d.). Ziegler–Natta catalyst.
- PubChem. (n.d.). Diethylaluminum chloride | C4H10AlCl | CID 7277.
- PubChem. (n.d.). **Diethyl aluminum chloride** | C4H10AlCl | CID 16686102.
- Xiamen K REAL CHEMICAL Co.,Ltd. (n.d.). Diethylaluminum chloride.
- Wikibooks. (n.d.). Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10).
- U.S. Chemical Storage. (n.d.). Diethylaluminum Chloride Chemical Storage Specifications.
- Jiangsu MO opto-electronic material Co., Ltd. (n.d.). Diethylaluminum Chloride Solution Catalyst.
- American Elements. (n.d.). Diethylaluminum Chloride.
- ResearchGate. (2018). Probing the Roles of Diethylaluminum Chloride in Propylene Polymerization with MgCl₂-supported Ziegler-Natta Catalyst.
- Wikipedia. (n.d.). Dimethylaluminium chloride.
- Chemical Synthesis. (n.d.). Diethylaluminum Chloride (CAS: 96-10-6) - High-Quality Supplier.
- NIST. (n.d.). Aluminum, chlorodiethyl-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 2. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [cymitquimica.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DIETHYL ALUMINUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Dimethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]
- 12. Diethyl aluminum chloride | C4H10AlCl | CID 16686102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. americanelements.com [americanelements.com]
- 15. nj.gov [nj.gov]
- 16. lookchem.com [lookchem.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10) - Wikibooks, open books for an open world [en.wikibooks.org]
- 21. DIETHYLALUMINUM CHLORIDE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl aluminum chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8777299#physical-and-chemical-properties-of-diethyl-aluminum-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com